DOTA-JR11

Beschreibung

Eigenschaften

IUPAC Name |

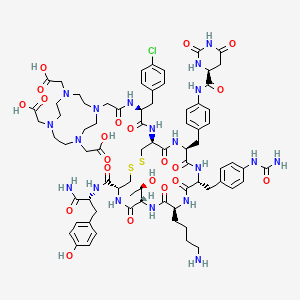

2-[4-[2-[[(2S)-1-[[(4R,7S,10S,13R,16S,19S)-10-(4-aminobutyl)-4-[[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-13-[[4-(carbamoylamino)phenyl]methyl]-16-[[4-[[(4S)-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]phenyl]methyl]-7-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-3-(4-chlorophenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C74H98ClN19O21S2/c1-41(95)63-72(113)87-57(70(111)83-51(64(77)105)30-45-11-19-49(96)20-12-45)40-117-116-39-56(86-67(108)52(31-42-5-13-46(75)14-6-42)81-59(98)35-91-22-24-92(36-60(99)100)26-28-94(38-62(103)104)29-27-93(25-23-91)37-61(101)102)71(112)85-54(33-43-7-15-47(16-8-43)79-66(107)55-34-58(97)89-74(115)88-55)69(110)84-53(32-44-9-17-48(18-10-44)80-73(78)114)68(109)82-50(65(106)90-63)4-2-3-21-76/h5-20,41,50-57,63,95-96H,2-4,21-40,76H2,1H3,(H2,77,105)(H,79,107)(H,81,98)(H,82,109)(H,83,111)(H,84,110)(H,85,112)(H,86,108)(H,87,113)(H,90,106)(H,99,100)(H,101,102)(H,103,104)(H3,78,80,114)(H2,88,89,97,115)/t41-,50+,51-,52+,53-,54+,55+,56-,57+,63+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJZDXGQUNVNYQP-MXEXKMKYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CC=C(C=C2)NC(=O)N)CC3=CC=C(C=C3)NC(=O)C4CC(=O)NC(=O)N4)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CC=C(C=C2)NC(=O)N)CC3=CC=C(C=C3)NC(=O)[C@@H]4CC(=O)NC(=O)N4)NC(=O)[C@H](CC5=CC=C(C=C5)Cl)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@H](CC7=CC=C(C=C7)O)C(=O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C74H98ClN19O21S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1689.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1039726-31-2 | |

| Record name | DOTA satoreotide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1039726312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SATOREOTIDE TETRAXETAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EC1O2FB9FV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

DOTA-JR11: A Technical Guide to a Novel SSTR2 Antagonist for Theranostics

For Researchers, Scientists, and Drug Development Professionals

Abstract

DOTA-JR11, also known as Satoreotide tetraxetan, is a third-generation somatostatin analogue that functions as a potent and selective antagonist for the somatostatin receptor subtype 2 (SSTR2).[1][2] This peptide, when chelated with DOTA (dodecanetetraacetic acid), can be radiolabeled with diagnostic or therapeutic radionuclides for applications in neuroendocrine tumors (NETs).[2][3] When labeled with Gallium-68 (⁶⁸Ga), it serves as a diagnostic imaging agent for Positron Emission Tomography (PET).[4][5] When labeled with Lutetium-177 (¹⁷⁷Lu), it becomes a therapeutic agent for Peptide Receptor Radionuclide Therapy (PRRT).[1][6] This document provides a comprehensive overview of this compound, its mechanism of action, and the experimental data supporting its use.

Core Compound and Mechanism of Action

This compound is a synthetic peptide antagonist of SSTR2.[3] Unlike SSTR2 agonists (e.g., DOTA-TATE, DOTA-TOC), which activate and cause internalization of the receptor upon binding, this compound blocks the receptor's activity.[6] This antagonistic action provides a distinct advantage in tumor targeting. Antagonists can bind to a greater number of receptor sites on the tumor cell surface, irrespective of the receptor's activation state.[6][7] This can lead to a higher accumulation of the radiolabeled peptide in the tumor, potentially delivering a significantly larger radiation dose to cancer cells compared to agonist-based radiopharmaceuticals.[6]

The therapeutic mechanism of ¹⁷⁷Lu-DOTA-JR11 is predicated on the targeted delivery of beta-emitting radiation.[6] Following intravenous administration, ¹⁷⁷Lu-DOTA-JR11 circulates and binds with high affinity to SSTR2 expressed on NET cells. The emitted beta particles from the decaying ¹⁷⁷Lu induce DNA damage, primarily double-strand breaks, within the cancer cells, leading to cytotoxicity and tumor cell death.[6][8]

Signaling Pathway

The primary mechanism of this compound is receptor blockade, preventing the downstream signaling cascade initiated by the natural ligand, somatostatin. When radiolabeled for therapy, its cytotoxic effect is independent of this signaling pathway and relies on the physical properties of the radionuclide.

Caption: Mechanism of action of radiolabeled this compound.

Quantitative Data

The following tables summarize key quantitative data for this compound and its analogues from various preclinical and clinical studies.

Table 1: In Vitro Binding Affinity

| Compound | Cell Line | IC50 (nM) | Ki (nM) | Reference(s) |

| iodo-JR11 | sst2 transfected cells | 1.89 ± 1.1 | - | [9] |

| ⁸a (JR11 analog) | U2OS-SSTR2 | 80 | - | [7] |

| ⁸b (JR11 analog) | U2OS-SSTR2 | 130 | - | [7] |

| ⁿᵃtGa-NODAGA-JR11 | - | - | 25.9 ± 0.2 | [10] |

| ⁿᵃtGa-DOTATOC (agonist) | - | - | 0.9 ± 0.1 | [10] |

| ⁿᵃtGa-DOTATATE (agonist) | - | - | 1.4 ± 0.3 | [10] |

Table 2: In Vivo Tumor Uptake in Animal Models

| Compound | Animal Model | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Reference(s) |

| [⁶⁸Ga]Ga-DOTA-JR11 | Mice | HEK293-SSTR2 | 60 min | High (peaked) | [3][11] |

| [¹⁷⁷Lu]Lu-JR11 | Mice | - | 4 h | 8.4 ± 0.5 | [7] |

| [¹⁷⁷Lu]Lu-JR11 | Mice | - | 24 h | 6.1 ± 0.5 | [7] |

| [¹⁷⁷Lu]Lu-JR11 | Mice | - | 48 h | 4.6 ± 0.3 | [7] |

| [¹⁷⁷Lu]Lu-JR11 | Mice | - | 72 h | 3.6 ± 0.4 | [7] |

| [¹⁸F]AlF-NOTA-Asp2-PEG2-JR11 | Mice | AR42J | 60 min | 9.26 ± 0.49 | [12] |

| [⁶⁸Ga]Ga-DOTA-TATE (agonist) | Mice | AR42J | 60 min | 6.79 ± 0.29 | [12] |

| ⁶⁸Ga-NODAGA-JR11 | Mice | ZR-75-1 | 1 h | 12.2 ± 0.8 | [10] |

| ⁶⁸Ga-DOTATOC (agonist) | Mice | ZR-75-1 | 1 h | 18.4 ± 2.9 | [10] |

| ⁶⁸Ga-DOTATATE (agonist) | Mice | ZR-75-1 | 1 h | 15.2 ± 2.2 | [10] |

Table 3: Clinical Imaging Data in NET Patients

| Parameter | ⁶⁸Ga-DOTA-JR11 PET/CT | Reference(s) |

| Average Peak Standardized Uptake Value (SUVpeak) in Metastases | 18.0 (range: 2.5–84.0) | [13] |

| Average SUV in Liver | 1.1 (range: 0.7–1.9) | [13] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols for key experiments involving this compound.

Competitive Binding Assay (IC50 Determination)

This protocol is based on methodologies described in cited literature.[7][9]

-

Cell Culture: U2OS-SSTR2 cells (or other SSTR2-expressing cells) are cultured in appropriate media until confluent.

-

Assay Preparation: Cells are harvested, washed, and resuspended in binding buffer.

-

Competition Reaction: A constant concentration of a radiolabeled SSTR2 ligand (e.g., [¹⁷⁷Lu]Lu-JR11) is incubated with the cell suspension in the presence of increasing concentrations of the unlabeled competitor peptide (e.g., JR11 analog 8a).

-

Incubation: The reaction mixtures are incubated for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C) to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50 value).

Caption: Experimental workflow for a competitive binding assay.

In Vivo Biodistribution Study

This protocol is a generalized representation based on descriptions from preclinical studies.[7][11]

-

Animal Model: Tumor-bearing mice (e.g., HEK293-SSTR2 xenograft model) are used.[11]

-

Radiotracer Administration: A defined activity of the radiolabeled compound (e.g., 1.85 MBq of [⁶⁸Ga]Ga-DOTA-JR11) is injected intravenously into each mouse.[11]

-

Time Points: Groups of animals are euthanized at various time points post-injection (e.g., 5, 30, 60, and 120 minutes).[11]

-

Organ Harvesting: Tumors and major organs/tissues (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.) are dissected, weighed, and placed in counting tubes.

-

Radioactivity Measurement: The radioactivity in each sample is measured using a gamma counter, along with standards of the injected dose.

-

Data Calculation: The uptake in each organ is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).

-

Blocking Study (Specificity): To confirm receptor-specific uptake, a separate group of animals is co-injected with an excess of unlabeled peptide to block the SSTR2 receptors. A significant reduction in tumor uptake in this group confirms specificity.[7]

Caption: Workflow for an in vivo biodistribution study.

Clinical Translation and Significance

Phase I clinical trials have demonstrated the feasibility and potential of using ⁶⁸Ga-DOTA-JR11 for imaging and ¹⁷⁷Lu-DOTA-JR11 for therapy in patients with metastatic NETs.[4][13] Studies have shown that ¹⁷⁷Lu-DOTA-JR11 can deliver a higher radiation dose to tumors compared to SSTR2 agonists like ¹⁷⁷Lu-DOTATATE.[8] This enhanced tumor dose, combined with favorable tumor-to-kidney dose ratios, suggests that this compound-based PRRT may offer improved therapeutic efficacy.[8][13]

The use of ⁶⁸Ga-DOTA-JR11 PET/CT for patient selection is a key component of this "theranostic" approach.[13][14] Imaging with the diagnostic counterpart allows for confirmation of SSTR2 expression in tumors, enabling a personalized treatment strategy where only patients likely to respond are treated with the therapeutic agent.[4]

Conclusion

This compound represents a significant advancement in the field of nuclear medicine for the management of neuroendocrine tumors. Its antagonistic properties allow for superior tumor targeting compared to traditional agonists. The robust preclinical and emerging clinical data underscore its potential to improve both the diagnosis and treatment of patients with SSTR2-positive cancers. Further research and clinical trials are ongoing to fully elucidate its therapeutic benefits and optimize its application.

References

- 1. oncidiumfoundation.org [oncidiumfoundation.org]

- 2. This compound peptide [novoprolabs.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Facebook [cancer.gov]

- 5. This compound - Immunomart [immunomart.com]

- 6. openmedscience.com [openmedscience.com]

- 7. Synthesis and Evaluation of Two Long-Acting SSTR2 Antagonists for Radionuclide Therapy of Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jnm.snmjournals.org [jnm.snmjournals.org]

- 10. Evaluation of agonist and antagonist radioligands for somatostatin receptor imaging of breast cancer using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Comparison of 68Ga-DOTA-JR11 PET/CT with dosimetric 177Lu-satoreotide tetraxetan (177Lu-DOTA-JR11) SPECT/CT in patients with metastatic neuroendocrine tumors undergoing peptide receptor radionuclide therapy - PMC [pmc.ncbi.nlm.nih.gov]

DOTA-JR11: A Paradigm Shift in SSTR2-Targeted Theranostics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The landscape of neuroendocrine tumor (NET) diagnosis and therapy is undergoing a significant transformation, driven by the emergence of somatostatin receptor subtype 2 (SSTR2) antagonists. DOTA-JR11 (satoreotide tetraxetan) has emerged as a frontrunner in this new class of theranostic agents, demonstrating superior performance over traditional SSTR2 agonists. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining essential experimental protocols. Through structured data presentation and visual workflows, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to advance the application of this compound in oncology.

Introduction: The Antagonist Advantage

For decades, radiolabeled SSTR2 agonists, such as DOTATATE and DOTATOC, have been the cornerstone of NET imaging and peptide receptor radionuclide therapy (PRRT). These agents bind to SSTR2 and are subsequently internalized by the tumor cells. However, recent research has unveiled a compelling alternative: SSTR2 antagonists.

Unlike agonists, antagonists like this compound bind to a larger number of receptor sites on the tumor cell surface without inducing internalization.[1][2] This seemingly counterintuitive mechanism confers several advantages:

-

Higher Tumor Uptake: Antagonists can bind to both active and inactive states of the receptor, leading to a greater accumulation of the radiopharmaceutical in the tumor.[3][4]

-

Longer Tumor Residence Time: The lack of internalization results in prolonged retention of the radiolabeled antagonist at the tumor site.[5]

-

Improved Tumor-to-Background Ratios: This enhanced tumor targeting leads to clearer imaging and a more favorable therapeutic index.[6][7]

These properties position this compound as a promising agent for both high-resolution PET imaging (when labeled with Gallium-68) and potent radionuclide therapy (when labeled with Lutetium-177 or other therapeutic isotopes).[4][8]

Mechanism of Action and Signaling Pathways

This compound is a synthetic peptide analog of somatostatin, coupled with the chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which securely sequesters a radionuclide. As an SSTR2 antagonist, this compound binds with high affinity to SSTR2, a G-protein coupled receptor (GPCR), but does not activate the downstream signaling cascades typically initiated by agonists.

Upon agonist binding, SSTR2 classically signals through the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[9][10] This, in turn, can inhibit cell proliferation and hormone secretion. SSTR2 activation can also modulate ion channels and activate protein tyrosine phosphatases (PTPs) like SHP-1 and SHP-2.[11][12]

The antagonistic action of this compound blocks these pathways by occupying the receptor binding site, preventing the endogenous ligand (somatostatin) or administered agonists from initiating a cellular response. The therapeutic effect of radiolabeled this compound is therefore not mediated by receptor signaling but by the direct cytotoxic effect of the delivered radiation from the chelated radionuclide.

Quantitative Data Summary

The following tables summarize key quantitative data from various preclinical and clinical studies, comparing this compound with SSTR2 agonists.

Table 1: In Vitro Binding Affinity and Cellular Uptake

| Compound | Cell Line | IC50 (nM) | Total Cell Uptake (% Added Dose) | Internalized Fraction (%) | Reference |

| This compound | U2OS.SSTR2 | 5.2 | - | - | [13] |

| 177Lu-DOTA-JR11 | U2OS+SSTR2 | - | Up to 5x higher than 177Lu-DOTATATE | 12 ± 1 | [14] |

| 177Lu-DOTATATE | U2OS+SSTR2 | - | - | 74 ± 3 | [14] |

| 52Mn-DOTA-JR11 | AR42J | - | 7.31 ± 0.38 | 20.85 ± 0.59 | [15] |

| 52Mn-DOTATATE | AR42J | - | 11.95 ± 0.71 | 53.13 ± 1.83 | [15] |

Table 2: In Vivo Tumor Uptake and Biodistribution (Preclinical)

| Compound | Animal Model | Tumor Uptake (%ID/g) | Time Point | Tumor-to-Kidney Ratio | Reference |

| 177Lu-DOTA-JR11 | H69 xenografts | 22.4 ± 7.6 | 2 h | - | [14] |

| 177Lu-DOTATATE | H69 xenografts | 4.03 ± 0.83 | 48 h | - | [14] |

| 177Lu-DOTA-JR11 | HEK-hsstr2 xenografts | 23.9 ± 4.5 | 4 h | - | [3] |

| 177Lu-DOTATATE | HEK-hsstr2 xenografts | 17.8 ± 4.4 | 4 h | - | [3] |

| 177Lu-DOTA-JR11 | BON-SSTR2 xenografts | 4-fold higher than 177Lu-DOTATOC | 24 h | 3-fold higher than 177Lu-DOTATOC | [16] |

Table 3: Clinical Imaging and Dosimetry

| Compound | Patient Population | Lesion SUVmax | Tumor Absorbed Dose (Gy/GBq) | Reference |

| 68Ga-DOTA-JR11 | Metastatic NETs | 13.0 (median) | - | [6] |

| 177Lu-DOTA-JR11 | Metastatic NETs | - | 1.7-10.6 times higher than 177Lu-DOTATATE | [17] |

| 68Ga-DOTATATE | Metastatic NETs | - | - | [18] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are synthesized protocols for key experiments involving this compound.

Radiolabeling of this compound

Objective: To chelate a radionuclide (e.g., 68Ga, 177Lu) with the DOTA moiety of this compound for imaging or therapeutic applications.

Materials:

-

This compound precursor

-

Radionuclide (e.g., 68GaCl₃ eluted from a 68Ge/68Ga generator, or 177LuCl₃)

-

Sodium acetate or ascorbate buffer

-

Hydrochloric acid (for 68Ga elution)

-

Heating block or thermomixer

-

Radio-TLC or radio-HPLC for quality control

Procedure (Example with 177Lu): [5]

-

Dissolve a specific amount of this compound (e.g., 25 µg) in ascorbate buffer (e.g., 500 µL).

-

Add the 177LuCl₃ solution (e.g., 1 GBq) to the this compound solution.

-

Heat the reaction mixture at 95°C for 30 minutes.

-

Allow the mixture to cool to room temperature.

-

Perform quality control using radio-TLC or radio-HPLC to determine radiochemical purity. A purity of >95% is typically required for clinical use.

-

Dilute the final product with sterile saline for injection. Adjust pH to ~6.0 if necessary.

In Vitro Cell Uptake and Internalization Assay

Objective: To quantify the total cell-associated radioactivity (uptake) and the fraction that is internalized into the cells.

Materials:

-

SSTR2-positive cell line (e.g., U2OS-SSTR2, AR42J) and a negative control cell line.

-

Radiolabeled this compound.

-

Cell culture medium.

-

Acid wash buffer (e.g., glycine buffer, pH 2.5) to strip surface-bound radioactivity.

-

Lysis buffer (e.g., 1M NaOH).

-

Gamma counter.

-

Cell Seeding: Plate cells in multi-well plates and allow them to adhere overnight.

-

Incubation: Incubate the cells with a known concentration of radiolabeled this compound at 37°C for various time points (e.g., 1, 2, 4 hours).

-

Washing: Wash the cells with ice-cold PBS to remove unbound radiotracer.

-

Surface-Bound Fraction: Add acid wash buffer and incubate for 5-10 minutes on ice. Collect the supernatant, which contains the membrane-bound radioactivity.

-

Internalized Fraction: Lyse the remaining cells with lysis buffer. This fraction contains the internalized radioactivity.

-

Quantification: Measure the radioactivity in both the surface-bound and internalized fractions using a gamma counter.

-

Calculation:

-

Total Uptake = (Surface-bound cpm + Internalized cpm) / Total cpm added.

-

Internalization Rate = (Internalized cpm / Total Uptake cpm) * 100%.

-

In Vivo Biodistribution and Imaging Studies

Objective: To determine the distribution, accumulation, and clearance of radiolabeled this compound in a living organism, typically a tumor-bearing mouse model.

Materials:

-

Tumor-xenografted mice (e.g., BALB/c nude mice with H69 or AR42J xenografts).

-

Radiolabeled this compound.

-

Imaging modality (SPECT/CT or PET/CT).

-

Anesthesia.

-

Gamma counter for ex vivo biodistribution.

-

Animal Preparation: Anesthetize the tumor-bearing mouse.

-

Injection: Administer a defined activity of radiolabeled this compound intravenously (e.g., via tail vein).

-

Imaging (Longitudinal Study): Perform whole-body SPECT/CT or PET/CT scans at multiple time points post-injection (e.g., 1, 4, 24, 48, 72 hours) to visualize tracer distribution.

-

Ex Vivo Biodistribution (Terminal Study):

-

At predefined time points, euthanize cohorts of mice.

-

Dissect key organs and the tumor.

-

Weigh each tissue sample.

-

Measure the radioactivity in each sample using a gamma counter.

-

Calculate the uptake as a percentage of the injected dose per gram of tissue (%ID/g).

-

Clinical Translation and Future Directions

Clinical trials have confirmed the promising preclinical data for this compound.[8][19] 68Ga-DOTA-JR11 PET/CT has demonstrated high tumor-to-background ratios, facilitating the detection of metastatic NETs.[6] Therapeutic studies with 177Lu-DOTA-JR11 (also known as 177Lu-satoreotide tetraxetan) have shown significantly higher tumor-absorbed radiation doses compared to agonist-based PRRT, leading to encouraging response rates.[1][17]

However, challenges remain. The higher radiation dose delivered by 177Lu-DOTA-JR11 also necessitates careful management of potential toxicities, particularly myelosuppression.[1]

Future research is focused on:

-

Optimizing Dosing Regimens: Tailoring the administered activity and number of cycles to maximize therapeutic efficacy while minimizing side effects.

-

Exploring New Radionuclides: Investigating the use of alpha-emitters like Actinium-225, which may offer even greater potency for killing tumor cells.[20][21]

-

Expanding Indications: Evaluating the efficacy of this compound in other SSTR2-expressing malignancies beyond NETs.

Conclusion

This compound represents a significant advancement in the field of theranostics, embodying the "antagonist advantage" for SSTR2-positive tumors. Its ability to deliver a higher radiation payload with greater specificity compared to traditional agonists has been demonstrated from the bench to the bedside. This technical guide provides a foundational resource for the scientific community to build upon this promising platform, with the ultimate goal of improving outcomes for patients with neuroendocrine tumors and other SSTR2-expressing cancers.

References

- 1. academic.oup.com [academic.oup.com]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. Somatostatin receptor antagonist - Wikipedia [en.wikipedia.org]

- 5. Multimodal Imaging of 2-Cycle PRRT with 177Lu-DOTA-JR11 and 177Lu-DOTATOC in an Orthotopic Neuroendocrine Xenograft Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 7. jnm.snmjournals.org [jnm.snmjournals.org]

- 8. Facebook [cancer.gov]

- 9. cusabio.com [cusabio.com]

- 10. mdpi.com [mdpi.com]

- 11. Both overlapping and distinct signaling pathways for somatostatin receptor subtypes SSTR1 and SSTR2 in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pure.eur.nl [pure.eur.nl]

- 14. jnm.snmjournals.org [jnm.snmjournals.org]

- 15. PET imaging of [52 Mn]Mn-DOTATATE and [52 Mn]Mn-DOTA-JR11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. jnm.snmjournals.org [jnm.snmjournals.org]

- 17. researchgate.net [researchgate.net]

- 18. Head-to-Head Comparison of 68Ga-DOTA-JR11 and 68Ga-DOTATATE PET/CT in Patients with Metastatic, Well-Differentiated Neuroendocrine Tumors: A Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

- 20. JRC Publications Repository [publications.jrc.ec.europa.eu]

- 21. First preclinical evaluation of [225Ac]Ac-DOTA-JR11 and comparison with [177Lu]Lu-DOTA-JR11, alpha versus beta radionuclide therapy of NETs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Paradigm Shift in Neuroendocrine Tumor Theranostics: A Technical Guide to the Discovery and Development of DOTA-JR11

For Researchers, Scientists, and Drug Development Professionals

Abstract

The management of neuroendocrine tumors (NETs) has been significantly advanced by the advent of theranostics, a strategy combining diagnostics and therapy. For years, radiolabeled somatostatin receptor (SSTR) agonists like DOTATATE and DOTATOC have been the cornerstone of this approach. However, a paradigm shift is underway with the emergence of SSTR antagonists. This technical guide provides an in-depth review of the discovery, development, and core scientific principles of DOTA-JR11 (also known as Satoreotide tetraxetan), a leading SSTR subtype 2 (SSTR2) antagonist. We delve into its mechanism of action, preclinical validation, and clinical translation, offering detailed experimental protocols, comparative quantitative data, and visualizations of key pathways and workflows to equip researchers and drug development professionals with a comprehensive understanding of this next-generation theranostic agent.

Introduction: The Case for SSTR Antagonists

Somatostatin receptors, particularly subtype 2 (SSTR2), are overexpressed in a majority of NETs, making them an ideal target for peptide receptor radionuclide therapy (PRRT) and diagnostic imaging.[1] The prevailing strategy has involved radiolabeled SSTR agonists, which bind to SSTR2 and are subsequently internalized by the tumor cell. This internalization was long considered a prerequisite for effective therapy and high-contrast imaging.[1][2]

In 2006, Ginj et al. challenged this dogma, proposing that radiolabeled SSTR antagonists, despite their lack of significant internalization, could outperform agonists.[1][2] Preclinical and clinical evidence has since validated this hypothesis. Antagonists have been shown to bind to a greater number of receptor sites on the tumor cell surface.[3] This is likely because agonists have high affinity only for G-protein-coupled receptors in an active conformation, whereas antagonists can bind to both active and inactive conformations, thereby recognizing a larger receptor population.[3] This enhanced binding capacity often translates to higher tumor uptake, longer tumor retention, and superior tumor-to-background ratios in imaging, heralding a new era in NET theranostics.[3][4][5] From a library of novel antagonists, JR11 emerged as a candidate with optimal characteristics for SSTR2 targeting and was selected for clinical translation.[1][2]

Core Compound: this compound (Satoreotide tetraxetan)

This compound is a potent and selective peptide antagonist of the SSTR2. Its structure consists of the JR11 peptide (Cpa-c[d-Cys-Aph(Hor)-d-Aph(Cbm)-Lys-Thr-Cys]-d-Tyr-NH2) conjugated to the chelator DOTA (dodecanetetraacetic acid).[2] The DOTA moiety serves as a versatile platform for chelating a variety of radiometals for both imaging and therapeutic applications.

Depending on the chelated radioisotope, this compound has several nomenclatures:

-

[177Lu]Lu-DOTA-JR11 / 177Lu-Satoreotide tetraxetan (IPN01072 / OPS201): Used for therapy.[6][7]

-

[68Ga]Ga-DOTA-JR11: Used for PET imaging.

-

[225Ac]Ac-DOTA-JR11: Investigational agent for targeted alpha therapy.

Mechanism of Action: Agonist vs. Antagonist

The fundamental difference in the mechanism of action between SSTR agonists and this compound is their interaction with the SSTR2 on the cancer cell surface. Agonists (e.g., DOTATATE) bind to the receptor and trigger its internalization into the cell. In contrast, this compound binds to the receptor but does not induce significant internalization, resulting in the radiopharmaceutical accumulating on the cell membrane. Despite this, antagonists achieve higher tumor uptake by binding to a larger number of available receptors.[3]

Figure 1: Agonist vs. Antagonist SSTR2 Binding Mechanism.

Preclinical Development

The preclinical evaluation of this compound established its superiority over SSTR agonists in key performance metrics.

In Vitro Studies

In vitro experiments using SSTR2-expressing cell lines were crucial for characterizing the binding affinity and cellular processing of this compound.

Table 1: In Vitro Binding Affinity of JR11 Radiopharmaceuticals

| Compound | Cell Line | Parameter | Value | Reference(s) |

|---|---|---|---|---|

| [natLu]Lu-DOTA-JR11 | U2OS-SSTR2+ | IC50 | ~5.2 nM | |

| [natLa]La-DOTA-JR11 | U2OS-SSTR2+ | IC50 | Not significantly different from this compound | |

| Iodo-JR11 | sst2 transfected cells | IC50 | 1.89 ± 1.1 nM | |

| [18F]AlF-NOTA-JR11 | HEK293-SSTR2 | Kd | 11.59 ± 1.31 nM |

| [68Ga]Ga-DOTA-TATE (Agonist) | HEK293-SSTR2 | Kd | 7.36 ± 1.02 nM | |

Note: Labeling this compound with gallium has been shown to decrease its affinity for SSTR2, whereas labeling with lutetium does not.

Table 2: In Vitro Cellular Uptake and Internalization

| Compound | Cell Line | Time | Total Uptake (%AD/105 cells) | Internalized Fraction (%) | Reference(s) |

|---|---|---|---|---|---|

| [177Lu]Lu-DOTA-JR11 | SSTR2-positive cells | - | 5x higher than agonist | 12 ± 1% | |

| [177Lu]Lu-DOTA-octreotate (Agonist) | SSTR2-positive cells | - | - | 74 ± 3% | |

| [18F]AlF-NOTA-JR11 | HEK293-SSTR2 | 60 min | - | 5.47 ± 0.32% |

| [68Ga]Ga-DOTA-TATE (Agonist) | HEK293-SSTR2 | 60 min | - | 66.89 ± 1.62% | |

Studies also showed that cells treated with [177Lu]Lu-DOTA-JR11 exhibited twice the number of DNA double-strand breaks (measured by p53 binding protein 1 foci) compared to cells treated with the agonist [177Lu]Lu-DOTA-octreotate, indicating a more potent cytotoxic effect.

In Vivo Preclinical Studies

Biodistribution and therapy studies in tumor-bearing mouse models confirmed the in vitro findings and demonstrated the therapeutic potential of [177Lu]Lu-DOTA-JR11.

Table 3: Comparative Biodistribution of [177Lu]Lu-DOTA-JR11 in Tumor-Bearing Mice (% Injected Activity per Gram - %IA/g)

| Organ | [225Ac]Ac-DOTA-JR11 (4h p.i.) | [177Lu]Lu-DOTA-JR11 (4h p.i.) | Reference(s) |

|---|---|---|---|

| Blood | 0.8 ± 0.1 | 0.4 ± 0.1 | |

| Tumor | 15.1 ± 3.4 | 14.1 ± 1.6 | |

| Kidneys | 12.3 ± 2.4 | 5.0 ± 0.9 | |

| Liver | 2.5 ± 0.4 | 0.7 ± 0.1 | |

| Spleen | 0.3 ± 0.1 | 0.1 ± 0.0 |

| Bone | 1.0 ± 0.2 | 0.3 ± 0.1 | |

p.i. = post-injection

Table 4: Preclinical Therapeutic Efficacy of [177Lu]Lu-DOTA-JR11 vs. Agonist

| Parameter | Control Group | [177Lu]Lu-DOTA-octreotate | [177Lu]Lu-DOTA-JR11 | Reference(s) |

|---|---|---|---|---|

| Tumor Growth Delay | - | 18 ± 5 days | 26 ± 7 days | |

| Median Survival | 43.5 days | 61 days | 71 days |

| Tumor Radiation Dose | - | - | 1.8 ± 0.7 Gy/MBq (4.4x higher than agonist) | |

Figure 2: Preclinical Development Workflow for this compound.

Clinical Translation and Evaluation

The promising preclinical data propelled this compound into clinical trials, where its favorable biodistribution and dosimetric properties were confirmed in patients with metastatic NETs.

Human Biodistribution and Dosimetry

Clinical studies with [68Ga]Ga-DOTA-JR11 PET/CT demonstrated rapid tumor uptake and high tumor-to-background ratios. A key advantage over SSTR agonists is the significantly lower uptake in normal organs like the liver, spleen, pituitary, and adrenal glands, which can facilitate the detection of metastases in these areas.[4]

Table 5: [68Ga]Ga-DOTA-JR11 Biodistribution in NET Patients (Median SUV)

| Organ/Tissue | SUVmean | SUVmax | Reference(s) |

|---|---|---|---|

| Liver | 1.1 (range: 0.7-1.9) | - | |

| Spleen | 1.4 (range: 0.7-1.8) | - |

| Tumor Lesions (n=42) | - | 13.0 (range: 2.9-94) | |

Table 6: Absorbed Radiation Dose Estimates for [68Ga]Ga-DOTA-JR11 in Humans

| Organ | Mean Absorbed Dose (mGy/MBq) ± SD |

|---|---|

| Urinary Bladder Wall | 0.30 ± 0.06 |

| Kidneys | 0.050 ± 0.013 |

| Liver | 0.023 ± 0.014 |

| Spleen | 0.018 ± 0.002 |

| Effective Dose (mSv/MBq) | 0.022 ± 0.003 |

Data from

Dosimetry studies comparing the therapeutic agent [177Lu]Lu-DOTA-JR11 to the agonist [177Lu]Lu-DOTATATE in the same patients revealed significantly higher radiation doses delivered to tumors by the antagonist.

Table 7: Comparative Dosimetry of [177Lu]Lu-DOTA-JR11 vs. [177Lu]Lu-DOTATATE

| Parameter | Observation | Reference(s) |

|---|---|---|

| Tumor Dose | 1.7 to 10.6 times higher with this compound | |

| Tumor-to-Kidney Dose Ratio | 1.1 to 7.2 times higher with this compound |

| Tumor-to-Bone Marrow Dose Ratio | Up to 7.2 times higher with this compound | |

Clinical Efficacy

Phase I trials have demonstrated that PRRT with [177Lu]Lu-DOTA-JR11 is clinically feasible and can deliver high radiation doses to NETs with favorable tumor-to-normal organ dose ratios.[6] Early results have shown partial remissions and stable disease in heavily pre-treated patients. While promising, these studies have also highlighted a potential for higher bone marrow toxicity compared to agonists, necessitating careful patient selection and dose optimization.

Experimental Protocols

Peptide Synthesis

This compound and its analogs are synthesized using standard Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS) protocols. The peptide is assembled on a resin support, followed by on-resin cyclization to form the disulfide bridge. The DOTA chelator is typically coupled to the N-terminus of the peptide sequence. Final cleavage from the resin and purification by high-performance liquid chromatography (HPLC) yields the desired product.

Radiosynthesis of [177Lu]Lu-DOTA-JR11

-

Preparation: Dissolve this compound peptide conjugate in an ascorbate buffer (e.g., 0.25 M, pH 5.0) to prevent radiolysis.

-

Reaction: Add [177Lu]LuCl3 solution to the peptide solution.

-

Incubation: Heat the reaction mixture at 95°C for 30 minutes.

-

Quality Control: Check radiochemical purity and identity using analytical reverse-phase HPLC. A typical system uses a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.

In Vitro Competitive Binding Assay

-

Cell Culture: Use cells engineered to express SSTR2 (e.g., U2OS-SSTR2+ or HEK293-SSTR2).

-

Assay Setup: Incubate a constant amount of a radiolabeled SSTR ligand (e.g., [177Lu]Lu-JR11) with the cells in the presence of increasing concentrations of the non-radiolabeled competitor compound (e.g., natLu-DOTA-JR11).

-

Incubation: Allow to incubate for a defined period (e.g., 1 hour) at a controlled temperature (e.g., 37°C).

-

Separation: Wash the cells to remove unbound radioligand.

-

Measurement: Lyse the cells and measure the bound radioactivity using a gamma counter.

-

Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 (the concentration of competitor that inhibits 50% of the specific binding) using non-linear regression analysis.

In Vivo Biodistribution in Mice

-

Animal Model: Use immunodeficient mice (e.g., BALB/c nude) bearing xenograft tumors from an SSTR2-expressing cell line (e.g., H69 human small cell lung cancer or HEK293-SSTR2).

-

Injection: Administer a defined activity of the radiopharmaceutical (e.g., 0.5 µg peptide / 30 MBq [177Lu]Lu-DOTA-JR11) via tail vein injection.

-

Time Points: Euthanize groups of animals (n=3-5 per group) at various time points post-injection (e.g., 4, 24, 48, 72 hours).

-

Organ Harvesting: Dissect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, etc.).

-

Measurement: Weigh the tissues and measure the radioactivity in each sample using a gamma counter, alongside standards of the injected dose.

-

Analysis: Calculate the uptake in each organ and express it as a percentage of the injected activity per gram of tissue (%IA/g).

Human PET/CT Imaging with [68Ga]Ga-DOTA-JR11

-

Patient Preparation: Patients should be well-hydrated. No other specific preparation is typically required.

-

Radiotracer Administration: Administer a median activity of ~169 MBq of [68Ga]Ga-DOTA-JR11 intravenously.

-

Uptake Phase: Allow for an uptake period of approximately 60 minutes.

-

Imaging: Perform a whole-body PET/CT scan from the head to the mid-thigh.

-

Dosimetry Sub-study (optional): For dosimetry calculations, a subset of patients may undergo dynamic PET scanning over the upper abdomen immediately after injection, followed by whole-body scans at multiple time points (e.g., 30 and 60 minutes).

-

Analysis: Reconstruct images and analyze them for physiologic biodistribution and tumor lesion uptake. Quantify uptake using Standardized Uptake Values (SUV).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. Comparison of Somatostatin Receptor Agonist and Antagonist for Peptide Receptor Radionuclide Therapy: A Pilot Study | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 4. repository.tudelft.nl [repository.tudelft.nl]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. Synthesis and Evaluation of Two Long-Acting SSTR2 Antagonists for Radionuclide Therapy of Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Evaluation of Two Long-Acting SSTR2 Antagonists for Radionuclide Therapy of Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

DOTA-JR11 for Neuroendocrine Tumor Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeting of somatostatin receptor subtype 2 (SSTR2), a G-protein coupled receptor overexpressed in many neuroendocrine tumors (NETs), has been a cornerstone of diagnosis and therapy in nuclear oncology.[1] For years, radiolabeled SSTR2 agonists, which are internalized by tumor cells upon binding, were considered the optimal choice for imaging and peptide receptor radionuclide therapy (PRRT).[1] However, a paradigm shift has occurred with the emergence of SSTR2 antagonists, such as DOTA-JR11 (also known as Satoreotide tetraxetan), which have demonstrated superiority in preclinical and clinical settings.[1][2][3]

This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It delves into its mechanism of action, presents quantitative data from key studies, outlines detailed experimental protocols, and provides visualizations of signaling pathways and experimental workflows.

Mechanism of Action: SSTR2 Antagonism

This compound is a synthetic peptide analogue of somatostatin that acts as a potent and selective antagonist of SSTR2.[2][3][4] Unlike SSTR2 agonists (e.g., DOTATATE, DOTATOC), which bind to the receptor and trigger its internalization, this compound binds to the receptor without initiating this process.[1] Preclinical and clinical studies have indicated that SSTR antagonists bind to a significantly higher number of receptor sites compared to agonists.[1][5] This enhanced binding capacity is a key advantage, leading to higher tumor uptake and improved imaging contrast.[1][5]

When radiolabeled, this compound serves as a versatile tool for the management of NETs. Labeled with Gallium-68 (⁶⁸Ga), it becomes a diagnostic agent for PET/CT imaging, allowing for precise localization of primary tumors and metastases.[6][7] When labeled with a therapeutic beta-emitter like Lutetium-177 (¹⁷⁷Lu), it transforms into a potent agent for PRRT, delivering a cytotoxic radiation dose directly to the tumor cells.[2][8]

Quantitative Data

The following tables summarize key quantitative data from comparative studies of this compound and the SSTR2 agonist DOTATATE.

Table 1: In Vitro Binding Affinity

| Compound | Cell Line | IC50 (nM) | Reference |

| This compound | BON-SSTR2 | 2.3 | [9] |

| DOTATOC | BON-SSTR2 | 13.1 | [9] |

Table 2: Biodistribution of ⁶⁸Ga-labeled Tracers in Patients (SUVmax)

| Organ/Tissue | ⁶⁸Ga-DOTA-JR11 (Mean ± SD) | ⁶⁸Ga-DOTATATE (Mean ± SD) | P-value | Reference |

| Spleen | 2.5 ± 0.8 | 29.8 ± 10.1 | <0.001 | [6] |

| Renal Cortex | 11.2 ± 3.4 | 18.2 ± 4.5 | <0.001 | [6] |

| Adrenal Glands | 2.4 ± 0.6 | 6.9 ± 2.1 | <0.001 | [6] |

| Pituitary Gland | 1.7 ± 0.5 | 4.9 ± 1.6 | <0.001 | [6] |

| Stomach Wall | 2.1 ± 0.5 | 3.9 ± 1.2 | <0.001 | [6] |

| Normal Liver | 2.6 ± 0.7 | 5.6 ± 1.2 | <0.001 | [6] |

| Small Intestine | 2.3 ± 0.5 | 3.8 ± 0.9 | <0.001 | [6] |

| Pancreas | 2.5 ± 0.6 | 5.1 ± 1.3 | <0.001 | [6] |

| Bone Marrow | 1.3 ± 0.3 | 2.1 ± 0.4 | <0.001 | [6] |

Table 3: Tumor-to-Background Ratios of ⁶⁸Ga-labeled Tracers in Patients

| Ratio | ⁶⁸Ga-DOTA-JR11 (Mean ± SD) | ⁶⁸Ga-DOTATATE (Mean ± SD) | P-value | Reference |

| Liver Lesion/Liver | 7.7 ± 5.4 | 3.4 ± 2.0 | <0.001 | [10] |

Table 4: Tumor and Organ Uptake of ¹⁷⁷Lu-labeled Tracers in a Mouse Model (%ID/g)

| Tracer | Tumor (4h) | Tumor (24h) | Tumor (48h) | Tumor (72h) | Kidney (4h) | Kidney (72h) | Reference |

| ¹⁷⁷Lu-DOTA-JR11 | 8.4 ± 0.5 | 6.1 ± 0.5 | 4.6 ± 0.3 | 3.6 ± 0.4 | 14.0 ± 1.5 | 3.0 ± 0.5 | [11] |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of SSTR2 agonists and antagonists. Below are outlines of key experimental protocols.

Radiolabeling of this compound with Gallium-68 (⁶⁸Ga)

This protocol is adapted from established procedures for manual radiolabeling.[6][7]

Materials:

-

This compound precursor

-

⁶⁸Ge/⁶⁸Ga generator

-

0.1 M Hydrochloric acid (HCl)

-

Sodium acetate buffer

-

Reaction vial

-

Heating block

-

C18 light SEP-PAK cartridge

-

Normal saline

Procedure:

-

Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.

-

Add the eluate to a reaction vial containing the this compound precursor dissolved in sodium acetate buffer to achieve a final pH of approximately 3.7-4.0.[6][7]

-

Heat the reaction mixture at 100-105°C for 7-10 minutes.[6][7]

-

After cooling, load the reaction mixture onto a C18 light SEP-PAK cartridge.

-

Wash the cartridge with normal saline to remove unincorporated ⁶⁸Ga.

-

Elute the final ⁶⁸Ga-DOTA-JR11 product.

-

Perform quality control to determine radiochemical purity (typically >95%).

Radiolabeling of this compound with Lutetium-177 (¹⁷⁷Lu)

This protocol is based on procedures described for therapeutic applications.[2][8]

Materials:

-

This compound precursor (25 µg)

-

¹⁷⁷LuCl₃ solution (1 GBq)

-

Ascorbate buffer (500 µL)

-

Sterile reaction vial

-

Heating block or water bath

-

Normal saline

Procedure:

-

Dissolve 25 µg of this compound in 500 µL of ascorbate buffer.[8]

-

Add the this compound solution to a sterile reaction vial containing 1 GBq of ¹⁷⁷LuCl₃.[8]

-

Heat the reaction mixture at 95°C for 30 minutes.[8]

-

Allow the vial to cool to room temperature.

-

Dilute the reaction mixture with 1 mL of normal saline.[8]

-

Adjust the pH to approximately 6.0 using NaHCO₃ before injection.[8]

-

Perform quality control to ensure high radiochemical purity.

In Vitro Cell Binding and Internalization Assay

This protocol provides a general framework for assessing the binding and internalization of radiolabeled this compound in SSTR2-expressing cells.[12]

Materials:

-

SSTR2-expressing cells (e.g., HEK-SSTR2, BON-SSTR2)

-

Cell culture plates (6-well)

-

Radiolabeled this compound

-

Unlabeled this compound (for blocking)

-

Binding buffer

-

Acid wash buffer (e.g., glycine buffer, pH 2.5)

-

Gamma counter

Procedure:

-

Seed SSTR2-expressing cells in 6-well plates and allow them to attach overnight.

-

Wash the cells with binding buffer.

-

Incubate the cells with a known concentration of radiolabeled this compound at 37°C for various time points (for kinetic studies) or at a single time point (for saturation studies).

-

For non-specific binding determination, incubate a parallel set of wells with the radiolabeled compound in the presence of a large excess of unlabeled this compound.

-

After incubation, remove the medium and wash the cells with ice-cold PBS.

-

To differentiate between membrane-bound and internalized radioactivity, incubate the cells with an acid wash buffer to strip the surface-bound radioligand.

-

Collect the acid wash supernatant (membrane-bound fraction) and lyse the cells to collect the internalized fraction.

-

Measure the radioactivity in both fractions using a gamma counter.

In Vivo Biodistribution Study in a Mouse Model

This protocol outlines a typical biodistribution study in a tumor-bearing mouse model.[8][11]

Materials:

-

Tumor-bearing mice (e.g., with SSTR2-expressing xenografts)

-

Radiolabeled this compound

-

Anesthesia

-

Gamma counter

-

Dissection tools

Procedure:

-

Administer a known amount of radiolabeled this compound to the tumor-bearing mice via intravenous injection.

-

At various time points post-injection (e.g., 1, 4, 24, 48, 72 hours), euthanize a cohort of mice.

-

Dissect and collect major organs and tissues of interest (e.g., tumor, blood, liver, kidneys, spleen, muscle, bone).

-

Weigh each tissue sample.

-

Measure the radioactivity in each tissue sample using a gamma counter.

-

Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.

Clinical PET/CT Imaging Protocol with ⁶⁸Ga-DOTA-JR11

This protocol is a generalized procedure for clinical PET/CT imaging in patients with NETs.[6][10]

Procedure:

-

Administer an intravenous injection of ⁶⁸Ga-DOTA-JR11 (typically 148-155 MBq).[6][10]

-

Acquire a whole-body PET/CT scan 40-60 minutes post-injection.[6][10]

-

The CT scan is performed first for attenuation correction and anatomical localization.

-

The PET scan follows, with an acquisition time of approximately 2 minutes per bed position.

-

Image analysis involves visual interpretation and semi-quantitative analysis using Standardized Uptake Values (SUV).

Conclusion

This compound represents a significant advancement in the theranostic management of neuroendocrine tumors. Its properties as an SSTR2 antagonist confer several advantages over traditional agonists, including higher tumor uptake and improved tumor-to-background ratios. This technical guide provides a foundational resource for researchers and clinicians working with this promising agent, offering insights into its mechanism, quantitative performance, and practical application in experimental and clinical settings. The continued investigation and clinical application of this compound and other SSTR2 antagonists are poised to further refine and improve the diagnosis and treatment of patients with neuroendocrine neoplasms.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Lu-177-Based Peptide Receptor Radionuclide Therapy for Advanced Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PET imaging and biodistribution studies [bio-protocol.org]

- 6. Head-to-Head Comparison of 68Ga-DOTA-JR11 and 68Ga-DOTATATE PET/CT in Patients with Metastatic, Well-Differentiated Neuroendocrine Tumors: A Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biodistribution and radiation dose estimates for 68Ga-DOTA-JR11 in patients with metastatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multimodal Imaging of 2-Cycle PRRT with 177Lu-DOTA-JR11 and 177Lu-DOTATOC in an Orthotopic Neuroendocrine Xenograft Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Head-to-Head Comparison of 68Ga-DOTA-JR11 and 68Ga-DOTATATE PET/CT in Patients with Metastatic, Well-Differentiated Neuroendocrine Tumors: A Prospective Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Evaluation of Two Long-Acting SSTR2 Antagonists for Radionuclide Therapy of Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Preclinical Profile of ⁶⁸Ga-DOTA-JR11: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of ⁶⁸Ga-DOTA-JR11, a promising radiopharmaceutical for the imaging of somatostatin receptor subtype 2 (SSTR2)-expressing tumors. The document consolidates key quantitative data from various preclinical studies, details experimental methodologies, and visualizes associated biological pathways and workflows to support further research and development in this area.

Core Quantitative Data Summary

The following tables summarize the key in vitro and in vivo preclinical data for ⁶⁸Ga-DOTA-JR11 and its analogs. This data is crucial for understanding the tracer's affinity, specificity, and behavior in biological systems prior to clinical translation.

Table 1: In Vitro Receptor Binding Affinity

| Compound | Cell Line | IC50 (nM) | Notes |

| DOTA-JR11 | U2OS.SSTR2 | 5.2 | Parent peptide. |

| ⁶⁸Ga-DOTA-JR11 | - | Lower affinity than ¹⁷⁷Lu-DOTA-JR11 | Labeling with ⁶⁸Ga has been noted to decrease SSTR2 binding affinity. |

| ¹⁷⁷Lu-DOTA-JR11 | - | - | Higher affinity than ⁶⁸Ga-DOTA-JR11. |

| [¹⁸F]AlF-NOTA-JR11 | HEK293-SSTR2 | 11.59 ± 1.31 (Kd) | For comparison; another JR11 analog. |

| [natF]AlF-NOTA-JR11 | SSTR2 expressing cells | 290.6 ± 71 | Lower affinity compared to an SSTR agonist.[1] |

Table 2: In Vitro Cellular Uptake and Internalization

| Compound | Cell Line | Time Point | Cellular Uptake (%AD/10⁶ cells) | Internalization (%) |

| [¹⁸F]AlF-NOTA-JR11 | HEK293-SSTR2 | 30 min | 4.50 ± 0.31 | - |

| [¹⁸F]AlF-NOTA-JR11 | HEK293-SSTR2 | 60 min | - | 5.47 ± 0.32 |

| [⁵²Mn]Mn-DOTA-JR11 | AR42J | 120 min | 7.31 ± 0.38 (%/mg protein) | 20.85 ± 0.59 |

Table 3: In Vivo Biodistribution in Animal Models

| Radiotracer | Animal Model | Organ | Uptake (%ID/g) at 60 min p.i. |

| [¹⁸F]AlF-NOTA-JR11 | HEK293-SSTR2 tumor-bearing mice | Tumor | 9.02 ± 0.92 |

| [¹⁸F]AlF-NOTA-JR11 (Blocked) | HEK293-SSTR2 tumor-bearing mice | Tumor | 3.40 ± 1.64 |

| [⁵²Mn]Mn-DOTA-JR11 | AR42J tumor-bearing mice | Tumor | 2.11 ± 0.30 (at 4h p.i.) |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical findings. The following sections outline the key experimental protocols employed in the evaluation of ⁶⁸Ga-DOTA-JR11.

Radiolabeling of this compound with ⁶⁸Ga

The radiolabeling of this compound with Gallium-68 is a critical first step for its use as a PET imaging agent.

Materials:

-

This compound precursor

-

⁶⁸Ge/⁶⁸Ga generator

-

0.1 M Hydrochloric acid (HCl)

-

Sodium acetate buffer

-

Reaction vial

-

Heating block or water bath

Procedure:

-

Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using 5 mL of 0.1 M HCl.[2]

-

Add the ⁶⁸GaCl₃ eluate to a reaction vial containing the this compound precursor (typically 80 µg).[2]

-

Add sodium acetate buffer to the reaction mixture to adjust the final pH to approximately 4.[2]

-

Heat the reaction mixture to 100°C for 10 minutes.[2]

-

Perform quality control to determine radiochemical purity, typically using HPLC.

In Vitro Cell Binding Assay (Competitive)

This assay is used to determine the binding affinity (IC50) of the non-radiolabeled peptide to the SSTR2 receptor.

Materials:

-

SSTR2-expressing cells (e.g., U2OS.SSTR2, HEK293-SSTR2, AR4-2J)

-

Radiolabeled SSTR ligand (e.g., ¹²⁵I-[Tyr³]-octreotide)

-

Unlabeled this compound at various concentrations

-

Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)

-

96-well plates

-

Gamma counter

Procedure:

-

Culture SSTR2-expressing cells to confluency.

-

Prepare cell membranes or use whole cells. For whole cells, seed a known number into each well of a 96-well plate.

-

Add a constant concentration of the radiolabeled ligand to each well.

-

Add increasing concentrations of unlabeled this compound to the wells.

-

Incubate the plate under optimal conditions (e.g., 1 hour at 37°C).[3][4]

-

Wash the cells with ice-cold buffer to remove unbound radioactivity.

-

Lyse the cells and measure the bound radioactivity in a gamma counter.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.

Cellular Uptake and Internalization Assay

This assay quantifies the amount of radiotracer taken up by and internalized into SSTR2-expressing cells.

Materials:

-

SSTR2-expressing cells

-

⁶⁸Ga-DOTA-JR11

-

Culture medium

-

Acid wash buffer (e.g., glycine buffer, pH 2.5) to differentiate between membrane-bound and internalized radioactivity.

-

Gamma counter

Procedure:

-

Seed a known number of cells into multi-well plates and allow them to attach overnight.

-

Add ⁶⁸Ga-DOTA-JR11 to the cells and incubate for various time points (e.g., 30, 60, 120 minutes) at 37°C.[5][6]

-

For total cell uptake: At each time point, wash the cells with ice-cold PBS to remove unbound tracer, lyse the cells, and measure the radioactivity.

-

For internalization: At each time point, first wash with ice-cold PBS. Then, incubate the cells with an acid wash buffer to strip off surface-bound radioactivity. Wash again with PBS. Finally, lyse the cells and measure the internalized radioactivity.[7]

-

Express the results as a percentage of the added dose per million cells.

In Vivo PET/CT Imaging in Animal Models

This procedure is used to assess the biodistribution, tumor targeting, and pharmacokinetics of ⁶⁸Ga-DOTA-JR11 in a living organism.

Materials:

-

Tumor-bearing animal model (e.g., mice with HEK293-SSTR2 xenografts)

-

⁶⁸Ga-DOTA-JR11

-

Anesthesia (e.g., isoflurane)

-

Small animal PET/CT scanner

Procedure:

-

Anesthetize the tumor-bearing animal.

-

Administer a known activity of ⁶⁸Ga-DOTA-JR11 intravenously (e.g., via tail vein injection).[5]

-

Position the animal in the PET/CT scanner.

-

Acquire dynamic or static PET images at specific time points post-injection (e.g., 40-60 minutes).[2][8]

-

Perform a CT scan for anatomical co-registration and attenuation correction.[8]

-

Reconstruct the PET/CT images.

-

Draw regions of interest (ROIs) over tumors and various organs to quantify the tracer uptake, often expressed as a percentage of the injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key biological and experimental frameworks relevant to the preclinical study of ⁶⁸Ga-DOTA-JR11.

Somatostatin Receptor 2 (SSTR2) Signaling Pathway

Caption: SSTR2 Signaling Cascade.

Preclinical Evaluation Workflow for ⁶⁸Ga-DOTA-JR11

Caption: Preclinical Evaluation Workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Head-to-Head Comparison of 68Ga-DOTA-JR11 and 68Ga-DOTATATE PET/CT in Patients with Metastatic, Well-Differentiated Neuroendocrine Tumors: A Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative Saturation Binding Analysis of 64Cu-Labeled Somatostatin Analogues Using Cell Homogenates and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis, preclinical evaluation, and a pilot clinical imaging study of [18F]AlF-NOTA-JR11 for neuroendocrine neoplasms compared with [68Ga]Ga-DOTA-TATE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. PET/CT imaging of neuroendocrine tumors with 68Gallium-labeled somatostatin analogues: An overview and single institutional experience from India - PMC [pmc.ncbi.nlm.nih.gov]

The In Vitro Binding Affinity of DOTA-JR11 to Somatostatin Receptor Subtype 2 (SSTR2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding characteristics of DOTA-JR11, a potent antagonist for the somatostatin receptor subtype 2 (SSTR2). A thorough understanding of its binding affinity is critical for the development of novel diagnostic and therapeutic agents targeting neuroendocrine tumors (NETs) and other pathologies characterized by SSTR2 overexpression. This document details the quantitative binding data, experimental methodologies for affinity determination, and the associated SSTR2 signaling pathways.

Quantitative Binding Affinity of this compound and its Analogs to SSTR2

The binding affinity of JR11-based radiopharmaceuticals to SSTR2 is a key parameter influencing their efficacy. The affinity is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). These values are influenced by the choice of chelator (e.g., DOTA, NODAGA) and the radiometal used for labeling. The following table summarizes the reported in vitro binding affinities for various forms of JR11.

| Compound | IC50 (nM) | Ki (nM) | Cell Line/Membrane | Radioligand | Reference |

| JR11 | 2.7 ± 0.26 | - | U2OS-SSTR2 cells | [¹⁷⁷Lu]Lu-JR11 | [1] |

| ⁸a (JR11 analog) | 80 ± 0.43 | - | U2OS-SSTR2 cells | [¹⁷⁷Lu]Lu-JR11 | [1] |

| ⁸b (JR11 analog) | 130 ± 0.30 | - | U2OS-SSTR2 cells | [¹⁷⁷Lu]Lu-JR11 | [1] |

| ⁶⁸Ga-DOTA-JR11 | 29 ng/mL | - | - | - | [2] |

| ¹⁷⁷Lu-DOTA-JR11 | 0.73 ng/mL | - | - | - | [2] |

| ⁿᵃᵗGa-NODAGA-JR11 | - | 25.9 ± 0.2 | CHO-K1 membranes expressing human SSTR2 | ¹²⁵I-[Tyr¹¹]-somatostatin-14 | [3] |

| iodo-JR11 | 1.89 ± 1.1 | - | sst2 transfected cells | ¹²⁵I-Tyr3-octreotide | [4] |

Note: The chelator and radiometal can significantly impact the binding affinity. For instance, labeling this compound with gallium has been shown to decrease its affinity for SSTR2 by approximately 40-fold compared to its lutetium-labeled counterpart[5]. Substitution of the DOTA chelator with NODAGA has been reported to substantially increase the binding affinity[1][2].

Experimental Protocols for Determining Binding Affinity

The determination of the in vitro binding affinity of this compound to SSTR2 typically involves competitive binding assays. These assays measure the ability of the unlabeled compound to displace a radiolabeled ligand from the receptor.

Competitive Binding Assay Protocol

This protocol is a synthesized representation of methodologies described in the literature[1][3][6].

1. Cell Culture and Membrane Preparation:

-

Cells stably expressing human SSTR2 (e.g., HEK293-SSTR2, U2OS-SSTR2, CHO-K1-SSTR2) are cultured under standard conditions.

-

For membrane preparations, cells are harvested, homogenized in a cold buffer, and centrifuged to pellet the cell membranes. The resulting membrane suspension is stored at -80°C.

2. Radioligand and Competitor Preparation:

-

A suitable radioligand with high affinity for SSTR2 is selected (e.g., [¹⁷⁷Lu]Lu-JR11, ¹²⁵I-[Tyr¹¹]-somatostatin-14).

-

A series of dilutions of the unlabeled test compound (this compound) are prepared in a binding buffer.

3. Binding Assay:

-

The assay is typically performed in a 96-well filter plate.

-

To each well, the following are added in order:

-

Binding buffer (e.g., 20 mM HEPES, pH 7.4, containing MgCl₂, BSA, and protease inhibitors)[6].

-

A fixed concentration of the radioligand.

-

Increasing concentrations of the unlabeled competitor (this compound).

-

Cell membranes or whole cells expressing SSTR2.

-

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled SSTR2 ligand (e.g., excess unlabeled somatostatin-28)[3].

-

The plate is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 90 minutes) to reach equilibrium[1].

4. Separation of Bound and Free Ligand:

-

Following incubation, the contents of the wells are rapidly filtered through the filter plate to separate the receptor-bound radioligand from the free radioligand.

-

The filters are washed with cold buffer to remove any unbound radioactivity.

5. Quantification and Data Analysis:

-

The radioactivity retained on the filters is measured using a gamma counter.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are then analyzed using non-linear regression to determine the IC50 value, which is the concentration of the unlabeled competitor that inhibits 50% of the specific binding of the radioligand.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizing Experimental and Biological Pathways

To better illustrate the processes involved in determining the binding affinity of this compound and its biological context, the following diagrams have been generated.

SSTR2 Signaling Pathway

This compound acts as an antagonist, blocking the downstream signaling cascades normally initiated by the binding of endogenous somatostatin to SSTR2. SSTR2 is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a series of intracellular events.[7] The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][8] This, in turn, affects various cellular processes, including hormone secretion and cell proliferation.[8] SSTR2 activation can also lead to the activation of phosphotyrosine phosphatases (PTPs) like SHP-1 and SHP-2, which can modulate the PI3K/AKT and MAPK signaling pathways, ultimately influencing cell survival and apoptosis.[8][9]

Conclusion

The SSTR2 antagonist this compound demonstrates high binding affinity, making it a promising candidate for the development of targeted radiopharmaceuticals. The choice of chelator and radiometal significantly influences this affinity, a critical consideration for optimizing diagnostic and therapeutic efficacy. The detailed experimental protocols and an understanding of the underlying SSTR2 signaling pathways provided in this guide serve as a valuable resource for researchers and professionals in the field of nuclear medicine and drug development.

References

- 1. Synthesis and Evaluation of Two Long-Acting SSTR2 Antagonists for Radionuclide Therapy of Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mednexus.org [mednexus.org]

- 3. Evaluation of agonist and antagonist radioligands for somatostatin receptor imaging of breast cancer using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comparison of 68Ga-DOTA-JR11 PET/CT with dosimetric 177Lu-satoreotide tetraxetan (177Lu-DOTA-JR11) SPECT/CT in patients with metastatic neuroendocrine tumors undergoing peptide receptor radionuclide therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. cusabio.com [cusabio.com]

- 8. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors [mdpi.com]

- 9. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of a New Antagonist: A Technical Deep Dive into the Pharmacokinetics and Biodistribution of ¹⁷⁷Lu-DOTA-JR11

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted radionuclide therapy for neuroendocrine tumors (NETs), a paradigm shift is underway. The focus is moving from somatostatin receptor (SSTR) agonists to a new class of potent antagonists. Leading this charge is ¹⁷⁷Lu-DOTA-JR11, a radiolabeled SSTR subtype 2 (SSTR2) antagonist demonstrating remarkable promise in preclinical and clinical settings. This technical guide provides an in-depth analysis of the pharmacokinetics and biodistribution of ¹⁷⁷Lu-DOTA-JR11, offering a comprehensive resource for the scientific community.

Executive Summary

¹⁷⁷Lu-DOTA-JR11, also known as ¹⁷⁷Lu-satoreotide tetraxetan or ¹⁷⁷Lu-OPS201, is a peptide receptor radionuclide therapy (PRRT) agent that has shown significant advantages over traditional SSTR agonists like ¹⁷⁷Lu-DOTATATE.[1] As an antagonist, ¹⁷⁷Lu-DOTA-JR11 binds to a higher number of SSTR2 sites on tumor cells, leading to superior tumor uptake and retention.[2] This enhanced targeting translates into higher tumor radiation doses and improved therapeutic efficacy.[2][3] This guide will dissect the quantitative data from key studies, outline the experimental protocols used to generate this data, and visualize the underlying biological and experimental frameworks.

Pharmacokinetics and Biodistribution: A Quantitative Overview

The pharmacokinetic profile of ¹⁷⁷Lu-DOTA-JR11 is characterized by rapid blood clearance and high tumor uptake. The following tables summarize the biodistribution data from preclinical and clinical studies, presenting the percentage of injected activity per gram of tissue (%IA/g) or absorbed dose coefficients (Gy/GBq) in various organs at different time points.

Table 1: Preclinical Biodistribution of ¹⁷⁷Lu-DOTA-JR11 in H69 Tumor-Bearing Mice

| Organ | 4 h p.i. (% IA/g) | 24 h p.i. (% IA/g) | 48 h p.i. (% IA/g) | 72 h p.i. (% IA/g) |

| Blood | 1.1 ± 0.2 | 0.2 ± 0.1 | 0.1 ± 0.0 | 0.1 ± 0.0 |

| Tumor | 7.7 ± 0.9 | 6.0 ± 0.6 | 4.6 ± 0.3 | 2.8 ± 0.5 |

| Heart | 0.4 ± 0.1 | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.0 ± 0.0 |

| Lungs | 1.0 ± 0.2 | 0.3 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 |

| Liver | 1.5 ± 0.2 | 0.8 ± 0.1 | 0.6 ± 0.1 | 0.4 ± 0.1 |

| Spleen | 0.5 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 |

| Stomach | 0.8 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.0 | 0.2 ± 0.0 |

| Intestines | 0.9 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.0 | 0.2 ± 0.0 |

| Pancreas | 1.9 ± 0.3 | 1.0 ± 0.2 | 0.7 ± 0.1 | 0.5 ± 0.1 |

| Kidneys | 13.0 ± 1.5 | 5.0 ± 0.5 | 3.0 ± 0.3 | 2.0 ± 0.2 |

| Muscle | 0.3 ± 0.1 | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.0 ± 0.0 |

| Skin | 0.5 ± 0.1 | 0.2 ± 0.0 | 0.2 ± 0.0 | 0.1 ± 0.0 |

| Bone | 1.2 ± 0.2 | 0.5 ± 0.1 | 0.4 ± 0.0 | 0.3 ± 0.0 |

Data adapted from a preclinical study in BALB/c nude mice with H69 human small cell lung cancer xenografts.[4] Values are presented as mean ± standard deviation.

Table 2: Clinical Dosimetry of ¹⁷⁷Lu-DOTA-JR11 in Patients with Neuroendocrine Tumors

| Organ | Median Absorbed Dose Coefficient (Gy/GBq) | Range (Gy/GBq) |

| Tumors | 5.0 | 0.4 - 83.3 |

| Bone Marrow | 0.1 | N/A |

| Kidneys | 0.9 | N/A |

| Liver | 0.2 | N/A |

| Spleen | 0.8 | N/A |

| Adrenals | 0.08 | 0.04 - 0.21 |

| Brain | 0.07 | 0.04 - 0.20 |

Data from a phase I/II clinical trial in patients with progressive neuroendocrine tumors.[5][6] The kidneys were identified as the primary route of elimination.[6] A median terminal blood half-life of 127 hours was observed.[6]

Experimental Protocols: A Closer Look at the Methodology

The generation of robust and reliable data is underpinned by meticulous experimental design. The following sections detail the key methodologies employed in the preclinical and clinical evaluation of ¹⁷⁷Lu-DOTA-JR11.

Radiolabeling of DOTA-JR11

The synthesis of ¹⁷⁷Lu-DOTA-JR11 involves the chelation of the radioisotope Lutetium-177 by the DOTA moiety conjugated to the JR11 peptide.

-

Procedure: this compound is dissolved in an ascorbate buffer.[7] ¹⁷⁷LuCl₃ solution is added, and the mixture is heated (e.g., at 95°C for 30 minutes).[7] The reaction is then cooled to room temperature and may be diluted with normal saline. The pH is adjusted to approximately 6.0 before intravenous injection.[7]

-

Quality Control: Radiochemical purity is assessed using methods like reverse-phase high-performance liquid chromatography (radio-HPLC).[7] Purities of 95-98% are typically achieved.[7]

Preclinical Animal Studies

-

Animal Models: Studies often utilize immunodeficient mice (e.g., BALB/c nude mice) bearing human tumor xenografts that overexpress SSTR2, such as the H69 small cell lung cancer cell line or AR42J pancreatic cancer cells.[4]

-

Administration and Biodistribution: ¹⁷⁷Lu-DOTA-JR11 is administered intravenously via the tail vein.[4] At various time points post-injection (p.i.), animals are euthanized, and organs of interest are harvested, weighed, and the radioactivity is measured using a gamma counter to determine the %IA/g.[4] To confirm the specificity of uptake, a blocking study is often performed by co-injecting a surplus of non-radiolabeled this compound.[4]

-

Imaging: Single-Photon Emission Computed Tomography (SPECT) combined with Computed Tomography (SPECT/CT) is used to visualize the in vivo biodistribution of the radiopharmaceutical.[7]

Clinical Trials

-

Patient Population: Clinical trials enroll patients with advanced, unresectable, SSTR-positive neuroendocrine tumors.[8]

-

Dosimetry and Imaging: Patients receive an intravenous injection of ¹⁷⁷Lu-DOTA-JR11. A series of whole-body planar and SPECT/CT scans are acquired at multiple time points post-injection to calculate the absorbed radiation dose to tumors and normal organs.

-

Therapeutic Regimen: Based on dosimetry calculations, patients may receive multiple cycles of ¹⁷⁷Lu-DOTA-JR11 therapy.[6]

Visualizing the Core Concepts

To further elucidate the mechanisms and processes involved, the following diagrams have been generated using the DOT language.

References

- 1. researchgate.net [researchgate.net]

- 2. First preclinical evaluation of [225Ac]Ac-DOTA-JR11 and comparison with [177Lu]Lu-DOTA-JR11, alpha versus beta radionuclide therapy of NETs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. Dosimetry and pharmacokinetics of [177Lu]Lu-satoreotide tetraxetan in patients with progressive neuroendocrine tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multimodal Imaging of 2-Cycle PRRT with 177Lu-DOTA-JR11 and 177Lu-DOTATOC in an Orthotopic Neuroendocrine Xenograft Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of 68Ga-DOTA-JR11 PET/CT with dosimetric 177Lu-satoreotide tetraxetan (177Lu-DOTA-JR11) SPECT/CT in patients with metastatic neuroendocrine tumors undergoing peptide receptor radionuclide therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cusabio.com [cusabio.com]

The Role of DOTA-JR11 in Theranostics: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of a Potent SSTR2 Antagonist Reshaping Neuroendocrine Tumor Imaging and Therapy

Introduction

The landscape of diagnosing and treating neuroendocrine tumors (NETs) has been significantly advanced by the development of radiolabeled somatostatin analogs. For years, agonists targeting the somatostatin receptor subtype 2 (SSTR2), such as DOTA-TATE and DOTA-TOC, have been the cornerstone of peptide receptor radionuclide therapy (PRRT) and associated imaging. However, a paradigm shift is underway with the emergence of SSTR2 antagonists, which have demonstrated superior properties in preclinical and clinical settings. At the forefront of this new class of theranostic agents is DOTA-JR11 (also known as Satoreotide tetraxetan), a potent SSTR2 antagonist.[1][2] This technical guide provides a comprehensive overview of the core principles, experimental data, and methodologies related to the use of this compound in theranostics for researchers, scientists, and drug development professionals.

This compound, when chelated with a diagnostic radionuclide like Gallium-68 (68Ga) or a therapeutic radionuclide such as Lutetium-177 (177Lu) or Actinium-225 (225Ac), offers a powerful "see what you treat" approach.[1][3] Preclinical and clinical studies have consistently shown that radiolabeled SSTR2 antagonists can bind to a greater number of receptor sites on tumor cells compared to agonists.[4] This leads to higher tumor uptake, improved image contrast, and potentially greater therapeutic efficacy, particularly in patients with low SSTR2 expression.[5]

Mechanism of Action: A Tale of Two Ligands

The fundamental difference between SSTR2 agonists and antagonists lies in their interaction with the receptor upon binding. SSTR2 is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like DOTA-TATE, initiates a signaling cascade that leads to receptor internalization.[6] This process was long thought to be essential for the accumulation of radioactivity within the tumor cell.

In contrast, this compound, as an antagonist, binds to SSTR2 without inducing significant internalization.[5][6] Instead, it remains on the cell surface, effectively blocking the receptor.[7] This lack of internalization was initially perceived as a disadvantage. However, it is now understood that by not inducing receptor internalization, antagonists can bind to a larger population of available SSTR2 on the tumor cell surface, leading to a higher overall accumulation of the radiopharmaceutical at the tumor site.[4]

Caption: SSTR2 Agonist vs. Antagonist Mechanism of Action.

Quantitative Data Presentation

The superiority of this compound in various preclinical and clinical metrics is best illustrated through quantitative data. The following tables summarize key findings from comparative studies.

Table 1: In Vitro Binding Affinity (IC50, nM)

| Compound | SSTR2 IC50 (nM) | Reference |

| 68Ga-DOTA-JR11 | 29 | [8] |

| 177Lu-DOTA-JR11 | 0.73 | [8] |

| 68Ga-DOTATATE | ~0.2 (derived) | [3] |

| JR11 (unlabeled) | 2.7 ± 0.26 | [9] |

Note: IC50 values can vary based on the assay conditions and cell lines used.

Table 2: Preclinical Tumor Uptake (%ID/g)

| Radiotracer | Tumor Model | Time Point | Tumor Uptake (%ID/g) | Reference |